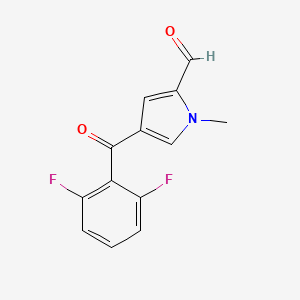
4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves reactions with 2,6-difluorobenzoyl chloride . For instance, the treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate gives 2,6-difluorobenzoyl isocyanate, which can react with polyfluoroaromatic amines to give the corresponding N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)urea .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformation
4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde, as part of the broader category of pyrrole derivatives, plays a significant role in chemical synthesis and transformations. For instance, Clarke et al. (1985) explored the reactions of formylchromone derivatives, demonstrating the versatility of pyrrole compounds in synthesizing various chemical structures. They highlighted the transformation of 3-formylchromones into pyrroles and pyridines, showcasing the chemical's utility in creating complex molecules through bi-functional nucleophiles Clarke et al., 1985.
Photophysical Properties and Molecular Sensing
The photophysical properties of pyrrole derivatives, including this compound, have been extensively studied for their applications in molecular sensing and fluorescence. Telore et al. (2015) synthesized a series of push–pull chromophoric extended styryls from 5,5′-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-morpholinothiazole-4-carbaldehyde), highlighting the significant intramolecular charge transfer and aggregation-induced emission properties. These properties make them suitable for applications in fluorescence molecular rotors for viscosity sensing Telore et al., 2015.
Antimicrobial Agents
The antimicrobial applications of pyrrole derivatives, including this compound, are noteworthy. Bhat et al. (2016) synthesized a new series of compounds showcasing broad-spectrum antimicrobial activities, indicating the potential of such chemicals in developing new antimicrobial agents. These compounds' efficacy against bacterial and fungal strains suggests their importance in medical research and pharmaceutical development Bhat et al., 2016.
Genetic Alphabet Expansion
In the realm of genetic research, pyrrole-2-carbaldehyde derivatives offer a unique avenue for expanding the genetic alphabet. Mitsui et al. (2003) developed an unnatural hydrophobic base pair with shape complementarity between pyrrole-2-carbaldehyde and 9-methylimidazo[(4,5)-b]pyridine. This study underscores the potential of pyrrole derivatives in creating novel base pairs, contributing to the development of synthetic biology and the expansion of the genetic code Mitsui et al., 2003.
Wirkmechanismus
Target of Action
Related compounds such as diflubenzuron and N-(2,6-difluorobenzoyl)-4-tert-butyl-2-ethoxybenzamine are known to act on insects, suggesting that this compound may also target similar organisms.
Mode of Action
Diflubenzuron, a related compound, is known to act as an insecticide . It interferes with the synthesis of chitin, a major component of the insect cuticle . This suggests that 4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrole-2-carbaldehyde might have a similar mode of action.
Biochemical Pathways
Based on the mode of action of related compounds, it can be inferred that this compound might interfere with the pathways involved in chitin synthesis in insects .
Result of Action
Based on the known effects of related compounds, it can be inferred that this compound might cause disruption of the insect cuticle, leading to the death of the insect .
Action Environment
Related compounds such as n-(2,6-difluorobenzoyl)-4-tert-butyl-2-ethoxybenzamine have been noted for their potential for particle-bound transport in the environment , suggesting that similar environmental factors might influence the action of this compound.
Eigenschaften
IUPAC Name |
4-(2,6-difluorobenzoyl)-1-methylpyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO2/c1-16-6-8(5-9(16)7-17)13(18)12-10(14)3-2-4-11(12)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMCVUQNBLGPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
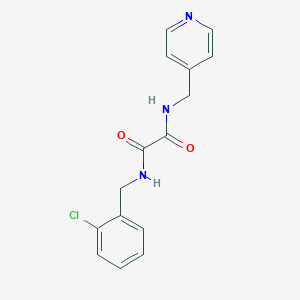
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2967097.png)

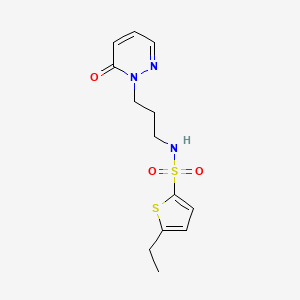

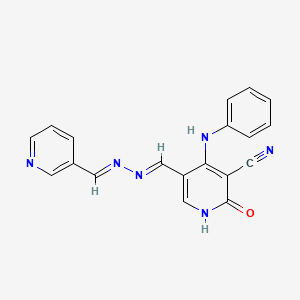
![1-benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2967106.png)
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide](/img/structure/B2967107.png)
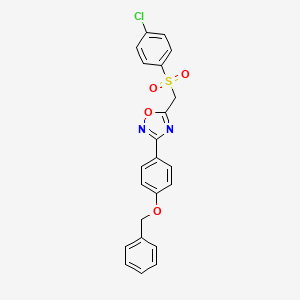
![1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2967109.png)
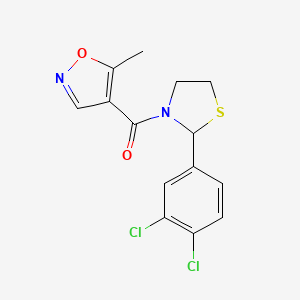
![2-[5-(2-Hexyldecyl)-2-thienyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2967114.png)

![4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2967116.png)
